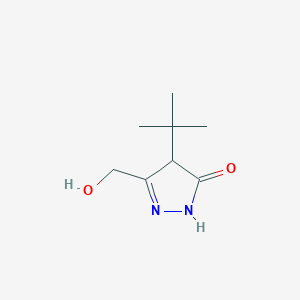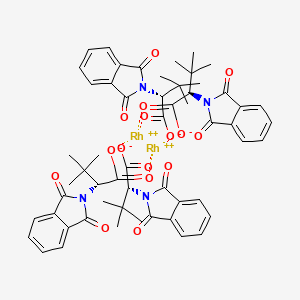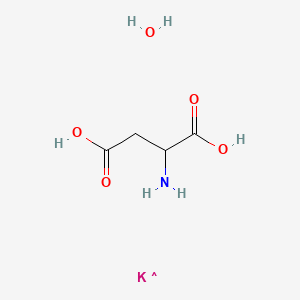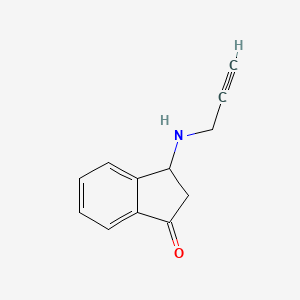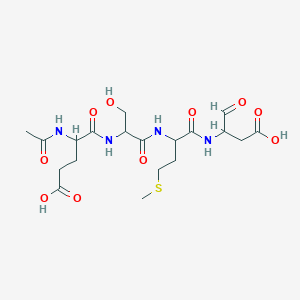
2,6-octadien-1-ol, 3,7-dimethyl-, 1-(dihydrogen phosphate), (2E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-octadien-1-ol, 3,7-dimethyl-, 1-(dihydrogen phosphate), (2E)- typically involves the phosphorylation of geraniol. One common method is the reaction of geraniol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired phosphate ester.
Industrial Production Methods
Industrial production of this compound may involve similar phosphorylation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反应分析
Types of Reactions
2,6-Octadien-1-ol, 3,7-dimethyl-, 1-(dihydrogen phosphate), (2E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the phosphate ester back to the alcohol form.
Substitution: The phosphate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Geranial (citral) or geranic acid.
Reduction: Geraniol.
Substitution: Various substituted geranyl derivatives depending on the nucleophile used.
科学研究应用
2,6-Octadien-1-ol, 3,7-dimethyl-, 1-(dihydrogen phosphate), (2E)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds, including fragrances and pharmaceuticals.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its role in drug delivery systems due to its ability to form stable phosphate esters.
Industry: Utilized in the production of flavors and fragrances, as well as in the formulation of cosmetic products.
作用机制
The mechanism of action of 2,6-octadien-1-ol, 3,7-dimethyl-, 1-(dihydrogen phosphate), (2E)- involves its interaction with biological membranes and enzymes. The phosphate group allows the compound to participate in phosphorylation reactions, which are crucial in various metabolic pathways. It can act as a substrate for kinases, leading to the formation of phosphorylated intermediates that play key roles in cellular signaling and energy transfer.
相似化合物的比较
Similar Compounds
Geraniol: The parent alcohol from which the phosphate ester is derived.
Nerol: A stereoisomer of geraniol with similar properties.
Citral: An aldehyde derived from the oxidation of geraniol.
Geranyl acetate: An ester formed by the acetylation of geraniol.
Uniqueness
2,6-Octadien-1-ol, 3,7-dimethyl-, 1-(dihydrogen phosphate), (2E)- is unique due to its phosphate group, which imparts distinct chemical and biological properties. This functional group enhances its solubility in water and its ability to participate in phosphorylation reactions, making it valuable in biochemical and pharmaceutical applications.
属性
分子式 |
C10H17O3P |
|---|---|
分子量 |
216.21 g/mol |
IUPAC 名称 |
[(2E)-3,7-dimethylocta-2,6-dienoxy]-oxido-oxophosphanium |
InChI |
InChI=1S/C10H17O3P/c1-9(2)5-4-6-10(3)7-8-13-14(11)12/h5,7H,4,6,8H2,1-3H3/b10-7+ |
InChI 键 |
CPSCNLRUVRDUKP-JXMROGBWSA-N |
手性 SMILES |
CC(=CCC/C(=C/CO[P+](=O)[O-])/C)C |
规范 SMILES |
CC(=CCCC(=CCO[P+](=O)[O-])C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-Bis{(R)-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene](/img/structure/B12321457.png)
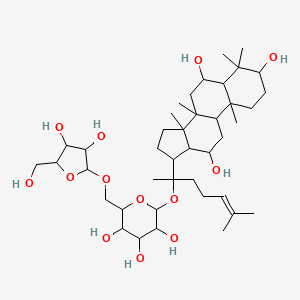
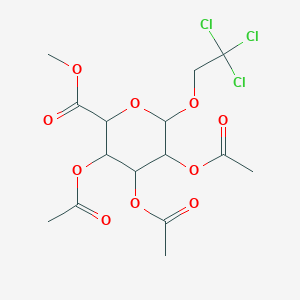
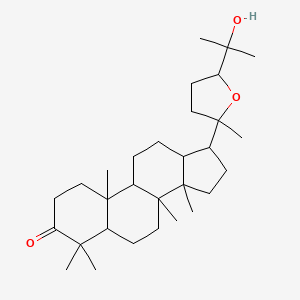


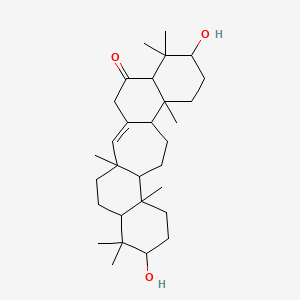
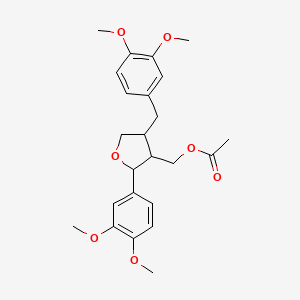
![[(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B12321503.png)
